molecular formula C15H21NO4S2 B2733495 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-ethylthiophene-2-sulfonamide CAS No. 1448131-59-6

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2733495
CAS RN: 1448131-59-6
M. Wt: 343.46
InChI Key: GHOJRTGNOQTXMU-UHFFFAOYSA-N
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Description

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-5-ethylthiophene-2-sulfonamide, also known as ETS, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. ETS is a sulfonamide derivative of thiophene, which is a heterocyclic compound commonly found in various organic compounds.

Scientific Research Applications

Antiproliferative Agents

Sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, a series of 3-(substituted phenyl)-N-(2-hydroxy-2-(substituted-phenyl)ethyl)-N-methylthiophene-2-sulfonamide derivatives were developed and tested for their ability to inhibit the growth of MCF-7, HeLa, A-549, and Du-145 cancer cell lines, showing significant activity with IC50 values ranging from 1.82 to 9.52 µM (Pawar, Pansare, & Shinde, 2018).

Enzyme Inhibition

Sulfonamide compounds have also been explored for their enzyme inhibitory properties. For example, pyrazoline benzensulfonamides were synthesized and showed inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and II) and acetylcholinesterase (AChE) enzyme. These compounds displayed low cytotoxicity towards oral squamous cancer cell carcinoma (OSCC) cell lines and non-tumor cells, indicating potential for developing novel inhibitors with minimal side effects (Ozmen Ozgun et al., 2019).

Materials Science Applications

In the realm of materials science, sulfonamide derivatives have been utilized in modifying the properties of conducting polymers. A notable study demonstrated the use of dimethyl sulfoxide (DMSO) in treating poly(3,4-ethylenedioxythiophene): poly(styrenesulfonate) (PEDOT:PSS) layers in polymer solar cells, enhancing photocurrent and power conversion efficiency. This highlights the role of sulfonamide compounds in improving the performance of electronic devices (Gong et al., 2012).

Biochemical Studies

In biochemical research, sulfonamide-based fluorescent probes have been developed for studying protein interactions. For instance, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide has been used as a fluorescent probe to investigate the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin, providing insights into the nature of protein-ligand interactions and the mechanisms underlying binding processes (Jun, Mayer, Himel, & Luzzi, 1971).

properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-5-ethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-4-12-5-6-15(21-12)22(18,19)16-8-7-14(17)13-9-10(2)20-11(13)3/h5-6,9,14,16-17H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOJRTGNOQTXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCC(C2=C(OC(=C2)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-5-ethylthiophene-2-sulfonamide

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